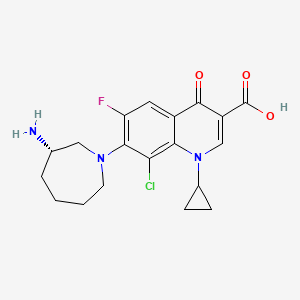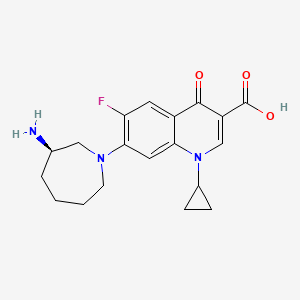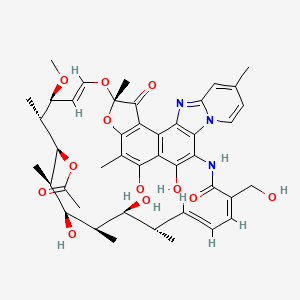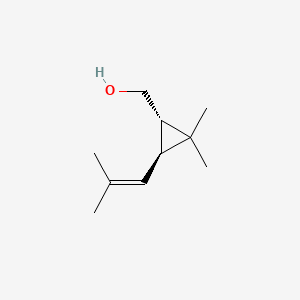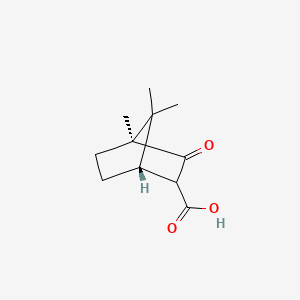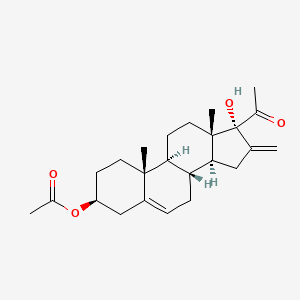
21-Acetyl-6α-chlorotriamcinolone Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves complex chemical processes, including bio-fermentation and fluorination steps. For instance, an improved synthesis route for fluocinolone acetonide, which shares a similar structural framework, was developed from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. This process included the study of 6α and 9α fluorination steps, indicating the intricacy involved in achieving specific substitutions on the corticosteroid backbone (Jie Tang et al., 2018).
Aplicaciones Científicas De Investigación
Allergic Rhinitis Management
Triamcinolone acetonide is formulated for nasal inhalation to treat allergic rhinitis, demonstrating efficacy in reducing symptoms without significant systemic absorption or hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic dosages. Clinical trials highlight its effectiveness in alleviating nasal symptoms and reducing nasal eosinophil influx compared to placebos and its comparability to other treatments like beclomethasone, fluticasone, and oral antihistamines (Jeal & Faulds, 1997).
Psychiatry Applications
N-acetylcysteine (NAC), while not triamcinolone acetonide, shows the broadening scope of acetylated compounds in psychiatric disorder treatments. NAC has been explored for its therapeutic potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting the significance of acetylation in psychiatric applications (Dean, Giorlando, & Berk, 2011).
Ophthalmology Applications
Intravitreal use of triamcinolone acetonide for various ocular conditions demonstrates the versatility of this compound beyond its anti-inflammatory use. It has been applied in treating diabetic macular edema, retinal vein occlusions, uveitis, and as an adjunct in combination therapies. However, its use is associated with risks such as secondary ocular hypertension and cataract formation, indicating the need for careful consideration in therapeutic applications (Tao & Jonas, 2010).
Safety And Hazards
Propiedades
Número CAS |
1181-32-4 |
|---|---|
Nombre del producto |
21-Acetyl-6α-chlorotriamcinolone Acetonide |
Fórmula molecular |
C₂₆H₃₂ClFO₇ |
Peso molecular |
510.98 |
Sinónimos |
(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



